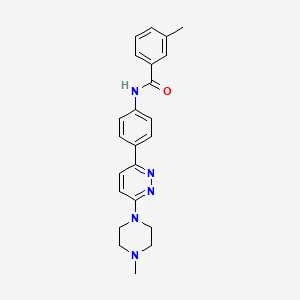

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

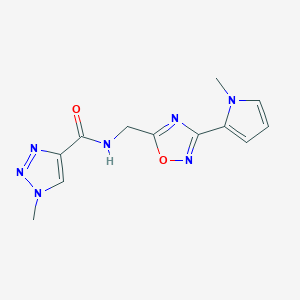

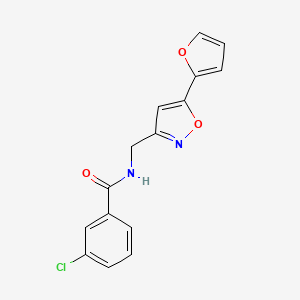

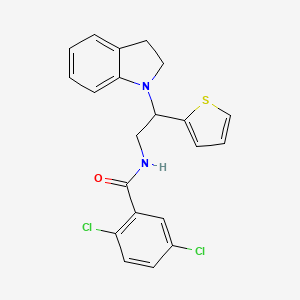

This compound is a screening compound available from ChemDiv . It has a molecular formula of C23H25N5O and is also known as MGCD-265. It is a small molecule inhibitor of MET and VEGFR kinases.

Molecular Structure Analysis

The compound has an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .Physical And Chemical Properties Analysis

The compound has a molecular weight of 422.55 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . Its partition coefficient (logP) is 5.195 and its distribution coefficient (logD) is 5.189 . Its water solubility (LogSw) is -5.11 . It has a polar surface area of 65.275 .Aplicaciones Científicas De Investigación

Synthesis of New Amides :

- Research has led to the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. This includes reactions with 4-chlorobenzoyl chloride and 4-methyl-3-nitroaniline, leading to the development of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide. This compound is a key intermediate in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).

Development of Cardiotonic Agents :

- A study on the cardiotonic activities of various compounds, including 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide derivatives, showed significant cardiotonic effects. These compounds were compared to other 3(2H)-pyridazinone derivatives (Wang et al., 2008).

Acetylcholinesterase Inhibitors :

- Derivatives of 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide have been studied as acetylcholinesterase (AChE) inhibitors. The introduction of a lipophilic environment in certain positions of the compound was found to be favorable for AChE inhibitory activity (Contreras et al., 2001).

PET Imaging Agent for IRAK4 Enzyme in Neuroinflammation :

- A derivative, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been synthesized for potential use as a PET imaging agent for the IRAK4 enzyme in neuroinflammation studies (Wang et al., 2018).

Anti-Tubercular Agents :

- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including those related to 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity (Srinivasarao et al., 2020).

BCR-ABL Kinase Inhibitors :

- Compounds structurally related to 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide were synthesized as BCR-ABL tyrosine kinase inhibitors. These showed good inhibitory activity against BCR-ABL1 kinase, suggesting their potential as lead compounds for developing new drugs targeted at BCR-ABL kinase (Hu et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, which are important for the development and function of several cell types.

Mode of Action

The compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized and it forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. One of the key pathways is the PDGF receptor tyrosine kinase pathway . This pathway plays a crucial role in cell proliferation and differentiation. By inhibiting this pathway, the compound can potentially control the growth and spread of certain types of cells.

Pharmacokinetics

The compound has shown afavorable ADME profile , indicating that it has good absorption, distribution, metabolism, and excretion properties. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By inhibiting tyrosine kinases, the compound can control the growth and spread of cells. This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as leukemia .

Propiedades

IUPAC Name |

3-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-17-4-3-5-19(16-17)23(29)24-20-8-6-18(7-9-20)21-10-11-22(26-25-21)28-14-12-27(2)13-15-28/h3-11,16H,12-15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNMUOOEDITCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)

![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)

![methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2465496.png)